SEL24-B489

Overview

Description

This compound has shown significant potential in the treatment of hematological malignancies, particularly acute myeloid leukemia and diffuse large B-cell lymphoma . SEL-24 is known for its high selectivity and cytotoxic activity against cancer cell lines, making it a promising candidate for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: SEL-24 is synthesized through a multi-step chemical processThe final steps include the addition of a piperidine ring and an isopropyl group .

Industrial Production Methods: The industrial production of SEL-24 involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is crucial for its effectiveness in clinical applications. The production methods are designed to be scalable and cost-effective, making SEL-24 accessible for widespread use in research and therapy .

Chemical Reactions Analysis

Types of Reactions: SEL-24 undergoes various chemical reactions, including:

Oxidation: SEL-24 can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.

Reduction: Reduction reactions can modify the nitro group in SEL-24, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the SEL-24 molecule, enhancing its selectivity and potency

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed: The major products formed from these reactions include various derivatives of SEL-24 with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

In Vitro Studies

SEL24-B489 has demonstrated significant cytotoxicity across various AML cell lines, including those with FLT3-ITD mutations. In comparative studies, it outperformed selective inhibitors such as AZD1208 (PIM inhibitor) and AC220 (FLT3 inhibitor) in inhibiting cell proliferation and inducing apoptosis .

Table 1: Comparative Potency of this compound vs. Selective Inhibitors

| Compound | Kd (nM) | Activity in AML Cell Lines |

|---|---|---|

| This compound | PIM1: 2, PIM2: 2, PIM3: 3, FLT3-ITD: 16 | High |

| AZD1208 | N/A | Moderate |

| AC220 | N/A | Moderate |

In Vivo Studies

In xenograft models of AML, this compound exhibited robust antitumor activity. For instance, it significantly inhibited tumor growth in models using MOLM-16 and MV4-11 cell lines, demonstrating a clear pharmacodynamic-pharmacokinetic relationship . The compound's efficacy was further validated through combination studies with standard therapies like cytarabine, yielding synergistic effects both in vitro and in vivo .

Clinical Implications

This compound is particularly relevant for patients with relapsed or refractory AML. Its ability to inhibit both PIM and FLT3 pathways suggests that it could effectively address the challenges posed by treatment resistance. Early-phase clinical trials have indicated a favorable safety profile alongside promising efficacy outcomes .

Case Study 1: AML Patient Response

A patient with relapsed AML exhibited significant tumor reduction after treatment with this compound as part of a clinical trial. The patient's response was characterized by decreased levels of phosphorylated signaling proteins associated with cell survival pathways, indicating effective target engagement.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with traditional chemotherapy agents. Results showed enhanced apoptosis rates in AML cells compared to monotherapy, reinforcing the compound's potential as part of combination regimens .

Mechanism of Action

SEL-24 exerts its effects by inhibiting both PIM and FLT3 kinases. These kinases play crucial roles in cell proliferation, survival, and apoptosis. By targeting these kinases, SEL-24 disrupts the signaling pathways that promote cancer cell growth and survival. The inhibition of PIM kinases leads to decreased phosphorylation of downstream targets, such as ribosomal protein S6 and 4EBP1, which are involved in protein translation. Additionally, SEL-24 attenuates the activity of transcription factors like Myc and NFκB, further inhibiting cancer cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

AZD1208: A selective PIM inhibitor developed by AstraZeneca.

AC220 (Quizartinib): A selective FLT3 inhibitor developed by Ambit Biosciences

Comparison: SEL-24 is unique in its dual inhibition of both PIM and FLT3 kinases, whereas AZD1208 and AC220 target only one of these kinases. This dual inhibition provides a broader therapeutic effect, making SEL-24 more effective in treating cancers with complex signaling pathways. Additionally, SEL-24 has shown higher cellular activity and biomarker response compared to these selective inhibitors .

Biological Activity

SEL24-B489 is a novel, dual pan-PIM (proviral integration site for Moloney murine leukemia virus) and FLT3 (Fms-like tyrosine kinase 3) inhibitor developed for the treatment of acute myeloid leukemia (AML). This compound represents a significant advancement in targeted therapy, particularly for patients with AML characterized by FLT3 internal tandem duplications (FLT3-ITD) and mutations that confer resistance to existing therapies.

This compound functions by simultaneously inhibiting both FLT3 and PIM kinases, which are crucial in the signaling pathways that promote cell proliferation and survival in AML. The dual inhibition is particularly effective because:

- FLT3 Inhibition: FLT3 is frequently mutated in AML, leading to constitutive activation of signaling pathways that drive tumor growth. Inhibition of FLT3 by this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis.

- PIM Kinase Inhibition: PIM kinases are implicated in the development of resistance to FLT3 inhibitors. By inhibiting PIM kinases, this compound restores sensitivity to FLT3 inhibitors in relapsed AML cells.

Efficacy in Preclinical Models

This compound has shown potent anti-tumor activity across various AML cell lines and primary blasts. Key findings from preclinical studies include:

- Broader Activity: this compound exhibited significantly broader on-target activity compared to selective FLT3-ITD or PIM inhibitors, demonstrating efficacy against both FLT3-ITD positive and negative cell lines .

- Xenograft Models: In xenograft models, this compound inhibited the growth of AML cell lines such as MOLM-16 and MV-4-11, showing a clear pharmacodynamic-pharmacokinetic relationship. This indicates that the compound's efficacy correlates with its concentration in the body .

Table 1: Comparative Efficacy of this compound vs. Selective Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Efficacy |

|---|---|---|---|

| This compound | MV-4-11 | 0.05 | High apoptosis induction |

| AC220 (FLT3-I) | MV-4-11 | 0.2 | Moderate efficacy |

| AZD1208 (PIM-I) | MV-4-11 | 1.5 | Low efficacy |

| This compound | MOLM-13 | 0.03 | High apoptosis induction |

| AC220 | MOLM-13 | 0.25 | Moderate efficacy |

Induction of Apoptosis

This compound has been shown to induce apoptosis in various AML cell lines effectively. In a study involving Jurkat cells and other AML models, treatment with this compound resulted in a significant increase in Annexin V/7-AAD positive cells, indicating enhanced apoptotic activity:

- Apoptosis Rates: The percentage of apoptotic cells increased from 22.7% to 69% following treatment with this compound .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic properties of this compound indicate a strong correlation between drug concentration and anti-tumor activity. Studies have demonstrated that:

- Dose Response: Higher doses of this compound correlate with increased inhibition of key signaling pathways involved in cell survival, such as STAT5 and PI3K/mTOR pathways .

Case Studies

In vivo studies using murine models have further validated the therapeutic potential of this compound:

- Murine Xenograft Models: Mice bearing xenografts derived from human AML cells treated with this compound showed significant tumor regression compared to control groups receiving vehicle treatment .

- Resistance Overcoming: The compound effectively restored sensitivity to FLT3 inhibitors in cells harboring mutations associated with resistance, showcasing its potential as a combination therapy agent .

Properties

CAS No. |

1616359-00-2 |

|---|---|

Molecular Formula |

C15H18Br2N4O2 |

Molecular Weight |

446.14 g/mol |

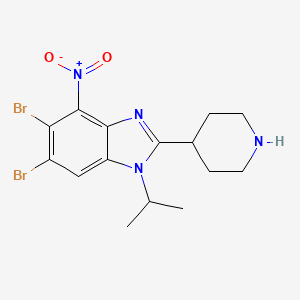

IUPAC Name |

5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole |

InChI |

InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3 |

InChI Key |

UOUBCIJIWDLRGM-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |

Canonical SMILES |

CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SEL24 Hydrochloride; SEL-24 Hydrochloride; SEL 24 Hydrochloride; SEL24 HCl; SEL 24 HCl; SEL-24 HCl; SEL24B489 HCl; SEL24 B489 HCl; SEL24-B489 HCl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.